molecular formula C21H23ClFN7O B2360265 Seltorexant (hydrochloride) CAS No. 1293284-49-7

Seltorexant (hydrochloride)

Numéro de catalogue B2360265
Numéro CAS: 1293284-49-7
Poids moléculaire: 443.91
Clé InChI: SQOCEMCKYDVLMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Seltorexant, also known by its developmental code names MIN-202 and JNJ-42847922, is an orexin antagonist medication which is under development for the treatment of depression and insomnia . It is a selective antagonist of the orexin OX2 receptor . The medication is taken orally . As of February 2022, seltorexant is in phase 3 clinical trials for treatment of major depressive disorder (MDD) and phase 2 trials for treatment of insomnia .


Synthesis Analysis

The synthesis of Seltorexant involves a key (3 + 2) cycloaddition reaction that occurs only at very high temperatures (>250 °C) . An exploratory process development of such a challenging high-temperature cycloaddition was demonstrated in a continuous flow process .


Molecular Structure Analysis

Seltorexant has a molecular formula of C21H22FN7O . It is a small-molecule compound and is structurally related to other clinically used orexin receptor antagonists .


Chemical Reactions Analysis

Seltorexant is metabolized by the cytochrome P450 enzyme CYP3A4 . It is an orally active, high-affinity, and selective OX2R antagonist .


Physical And Chemical Properties Analysis

Seltorexant is a small-molecule compound . It crosses the blood-brain barrier and quickly occupies OX2R binding sites in the rat brain .

Applications De Recherche Scientifique

1. Treatment of Insomnia in Non-Psychiatric Individuals

Seltorexant, a selective orexin-2 receptor antagonist, has been studied for its effects on sleep efficiency in individuals with insomnia disorder without psychiatric comorbidity. In a randomized Phase 2 study, it was found that seltorexant increased sleep efficiency and total sleep time while reducing latency to persistent sleep and wake after sleep onset, compared to placebo (de Boer et al., 2018).

2. Antidepressant and Sleep-Promoting Effects in Major Depressive Disorder

Research has shown that seltorexant can effectively reduce symptoms of major depressive disorder (MDD) and improve sleep. A study demonstrated significant improvement in core depressive symptoms and changes in sleep EEG power, indicating both antidepressant efficacy and sleep-promoting effects (Recourt et al., 2019).

3. Adjunctive Therapy in Major Depressive Disorder

Seltorexant has also been evaluated as an adjunctive therapy in patients with major depressive disorder who had an inadequate response to other antidepressants. It showed a clinically meaningful reduction in depressive symptoms, particularly in patients with sleep disturbance, suggesting its potential as an adjunctive treatment (Savitz et al., 2021).

4. Effect on Driving Performance

A study examining the effects of seltorexant on driving performance found that its objective effects were more transient compared to zolpidem, and driving performance largely normalized 4–6 hours post-dose. This suggests its potential as a safer option regarding driving safety following consumption (Brooks et al., 2021).

5. Improving Sleep in Antidepressant-Treated Patients with Persistent Insomnia

In antidepressant-treated major depressive disorder patients with persistent insomnia, seltorexant demonstrated a significant improvement in objective sleep parameters and a tendency towards improved mood. This positions seltorexant as a potential treatment option for insomnia in this patient group (Brooks et al., 2019).

Mécanisme D'action

Seltorexant works by selectively antagonizing the human orexin-2 receptor (OX2R) . By inhibiting orexin receptor signaling, it promotes sleep .

Orientations Futures

Seltorexant is currently in advanced clinical development for treating depression, where it is thought to be effective by improving sleep . It is being tested to treat agitation and aggression in people with Alzheimer’s Disease . In May 2022, Janssen began a Phase 2 trial of seltorexant in 86 people with probable Alzheimer’s disease and significant agitation or aggression .

Propriétés

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O.ClH/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29;/h3-8,15-16H,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILZQJZQERNISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.